(6S)-7-Isopropyl-2,10-dimethyl-1,5-dioxaspiro[5.5]undec-2-en-4-one
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Overview
Description
(6S)-7-Isopropyl-2,10-dimethyl-1,5-dioxaspiro[5.5]undec-2-en-4-one is a complex organic compound characterized by its unique spirocyclic structure. This compound is notable for its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science. Its structure features a spiro linkage, which is a type of bicyclic system where two rings are connected through a single atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6S)-7-Isopropyl-2,10-dimethyl-1,5-dioxaspiro[5.5]undec-2-en-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the spirocyclic core: This step often involves a cyclization reaction where a suitable precursor undergoes intramolecular cyclization to form the spiro linkage.
Functional group modifications:
Final cyclization: The final step usually involves a cyclization reaction to form the dioxaspiro structure.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and catalytic processes may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
(6S)-7-Isopropyl-2,10-dimethyl-1,5-dioxaspiro[5.5]undec-2-en-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different structural forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, nucleophiles, and electrophiles are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Chemistry
In chemistry, (6S)-7-Isopropyl-2,10-dimethyl-1,5-dioxaspiro[5.5]undec-2-en-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new synthetic methodologies.
Biology
In biological research, this compound may be used to study the interactions of spirocyclic compounds with biological targets. Its structural features can provide insights into the behavior of similar compounds in biological systems.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its unique structure may offer advantages in drug design, such as improved binding affinity and selectivity for specific biological targets.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. Its spirocyclic structure may impart unique mechanical or chemical properties to the materials.
Mechanism of Action
The mechanism of action of (6S)-7-Isopropyl-2,10-dimethyl-1,5-dioxaspiro[5.5]undec-2-en-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s spirocyclic structure allows it to fit into binding sites with high specificity, potentially leading to the modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
1,5-Dioxaspiro[5.5]undec-3-en-2-one: Similar in structure but lacks the isopropyl and dimethyl groups.
2-Methyl-1,7-dioxaspiro[5.5]undec-2-en-5-ol: Contains a hydroxyl group and a different substitution pattern.
Uniqueness
(6S)-7-Isopropyl-2,10-dimethyl-1,5-dioxaspiro[5.5]undec-2-en-4-one is unique due to its specific substitution pattern and spirocyclic structure. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
(6S)-2,8-dimethyl-11-propan-2-yl-1,5-dioxaspiro[5.5]undec-2-en-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O3/c1-9(2)12-6-5-10(3)8-14(12)16-11(4)7-13(15)17-14/h7,9-10,12H,5-6,8H2,1-4H3/t10?,12?,14-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEUGLSGCWUMGED-OVGLSYRBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C2(C1)OC(=CC(=O)O2)C)C(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CCC([C@@]2(C1)OC(=CC(=O)O2)C)C(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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